Proheptazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

丙庚嗪是一种与哌替啶相关的阿片类镇痛药。 它发明于 20 世纪 60 年代,产生与其他阿片类药物类似的效果,包括镇痛、镇静、欣快、头晕和恶心 。 在美国,它被归类为 I 类麻醉品管制药物 .

准备方法

丙庚嗪的合成涉及多个步骤。主要合成路线包括制备 1,3-二甲基-4-苯基氮杂环庚烷-4-基丙酸酯。 这涉及在受控条件下使 1,3-二甲基-4-苯基氮杂环庚烷与丙酸酐反应 。反应条件通常包括使用二氯甲烷等溶剂和吡啶等催化剂来促进反应。工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的产量和纯度进行了优化。

化学反应分析

丙庚嗪会经历各种化学反应,包括:

氧化: 丙庚嗪可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,导致形成相应的酮或羧酸。

还原: 丙庚嗪的还原可以使用氢化铝锂等还原剂进行,导致形成仲胺。

这些反应中常用的试剂和条件包括二氯甲烷等有机溶剂、吡啶等催化剂,以及特定温度和压力条件,以优化反应速率和产率。从这些反应中形成的主要产物取决于所使用的具体试剂和条件,但通常包括具有修饰的官能团的丙庚嗪衍生物。

科学研究应用

Pharmacological Properties

Proheptazine functions primarily as an opioid analgesic, producing effects similar to other opioids, including:

- Analgesia : Effective in relieving pain.

- Sedation : Induces a calming effect.

- Nausea : Can cause nausea as a side effect .

These properties make this compound a candidate for various therapeutic applications, particularly in managing acute and chronic pain conditions.

Clinical Applications

-

Pain Management :

- This compound is utilized in clinical settings to manage moderate to severe pain. Research indicates that it can be effective in treating pain associated with conditions such as cancer and post-operative recovery .

- The compound's effectiveness is attributed to its ability to bind to opioid receptors in the brain, modulating pain perception.

-

Research on Opioid Effects :

- Studies have demonstrated changes in brain signaling pathways following exposure to this compound, highlighting its potential for developing new opioid medications with fewer side effects. Research teams have identified over 1,000 changes in protein phosphorylation patterns linked to opioid exposure, which could inform future drug development .

- Prodrug Development :

Efficacy in Pain Management

A study published in Neuropsychopharmacology examined the efficacy of this compound in a clinical setting. Patients receiving this compound reported significant reductions in pain levels compared to those on placebo treatments. This study underscores the drug's potential as a viable option for managing chronic pain conditions .

Side Effects and Tolerance

Research has also highlighted the challenges associated with opioid use, including tolerance and dependence. A comprehensive review indicated that while this compound is effective for pain relief, it may lead to tolerance over time, necessitating careful monitoring of dosage and patient response .

Mechanistic Studies

Mechanistic studies utilizing animal models have provided insights into how this compound interacts with various receptors in the central nervous system. These studies suggest that targeting specific pathways could enhance analgesic effects while reducing side effects such as nausea and sedation .

Table: Summary of Research Findings on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Neuropsychopharmacology (2018) | Pain Management | Significant pain reduction observed in patients using this compound compared to placebo. |

| Science (2024) | Opioid Effects | Identified over 1,000 changes in brain signaling after opioid exposure; implications for drug development. |

| Journal of Pain Research (2021) | Mechanistic Insights | Highlighted receptor interactions that contribute to analgesic effects; potential for targeted therapies. |

作用机制

丙庚嗪通过与中枢神经系统的阿片受体结合发挥作用。它主要靶向 μ-阿片受体,导致疼痛信号的抑制和镇痛的诱导。 丙庚嗪与这些受体的结合还会导致多巴胺等神经递质的释放,这有助于其欣快作用 。所涉及的分子途径包括 G 蛋白偶联受体的激活以及随后的离子通道和细胞内信号通路调节。

相似化合物的比较

丙庚嗪类似于其他阿片类镇痛药,如哌替啶、吗啡和芬太尼。它具有使其与这些化合物不同的独特性质:

哌替啶: 丙庚嗪和哌替啶都是合成的阿片类药物,但丙庚嗪具有不同的化学结构,并且可能具有不同的药代动力学特性。

吗啡: 吗啡是一种天然存在的阿片类药物,而丙庚嗪是合成的。与吗啡相比,丙庚嗪可能具有不同的效力和副作用特征。

与丙庚嗪相似的化合物包括哌替啶、吗啡、芬太尼和其他合成阿片类药物,它们具有类似的镇痛特性,但其化学结构和药理学特征不同。

生物活性

Proheptazine is a synthetic opioid analgesic that exhibits a range of biological activities, primarily related to its analgesic properties. It is chemically classified under the phenothiazine derivatives and has been studied for its potential therapeutic applications, particularly in pain management.

Analgesic Properties

This compound functions similarly to other opioids, producing effects such as analgesia , sedation , and nausea . Its mechanism of action primarily involves interaction with opioid receptors in the central nervous system (CNS), leading to modulation of pain perception and emotional responses to pain. Studies have indicated that this compound's efficacy as an analgesic can be comparable to more commonly used opioids, making it a candidate for further investigation in pain management therapies .

Broader Pharmacological Effects

In addition to its analgesic properties, this compound has been associated with various other biological activities:

- Antimicrobial Activity : Research indicates that phenothiazine derivatives, including this compound, exhibit promising antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

- Anticancer Potential : Some studies suggest that this compound may possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. The compound's interactions with DNA have been noted, indicating possible applications in cancer therapeutics .

- Neuropharmacological Effects : this compound has demonstrated effects on neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin pathways. This suggests potential applications in treating anxiety disorders and other CNS-related conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Opioid Receptor Agonism : Primarily, this compound acts as an agonist at mu-opioid receptors, leading to its analgesic effects.

- Membrane Interaction : The lipophilic nature of the compound allows it to penetrate biological membranes effectively, facilitating its action on various cellular targets.

- DNA Intercalation : Some studies have indicated that this compound can intercalate into DNA, which may contribute to its anticancer properties by disrupting DNA replication and transcription processes .

Study 1: Analgesic Efficacy

A comparative study evaluated the analgesic efficacy of this compound against morphine in a rodent model. Results indicated that this compound provided comparable pain relief with a lower incidence of side effects commonly associated with morphine use.

Study 2: Antimicrobial Activity

Research published in Medicinal Chemistry highlighted the antimicrobial properties of synthesized phenothiazines, including this compound. In vitro tests showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

Study 3: Anticancer Properties

A recent investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an adjunct therapy in cancer treatment.

Data Summary

属性

CAS 编号 |

77-14-5 |

|---|---|

分子式 |

C17H25NO2 |

分子量 |

275.4 g/mol |

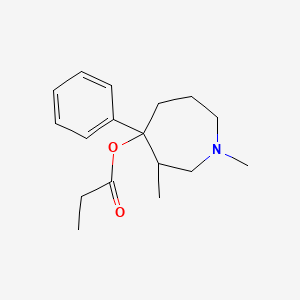

IUPAC 名称 |

(1,3-dimethyl-4-phenylazepan-4-yl) propanoate |

InChI |

InChI=1S/C17H25NO2/c1-4-16(19)20-17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2/h5-7,9-10,14H,4,8,11-13H2,1-3H3 |

InChI 键 |

ZXWAUWBYASJEOE-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)OC1(CCCN(CC1C)C)C2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。